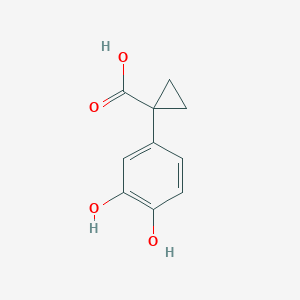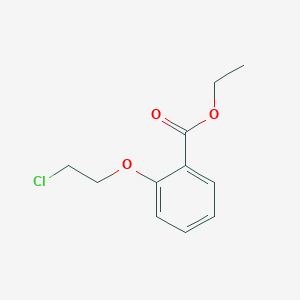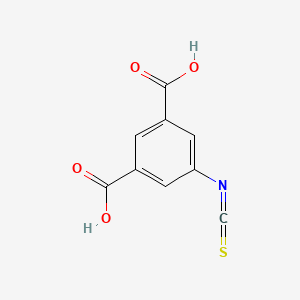![molecular formula C18H29N3O2 B8657641 tert-butyl N-[4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl]carbamate](/img/structure/B8657641.png)
tert-butyl N-[4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl]carbamate
概要
説明
tert-butyl N-[4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl]carbamate is a synthetic organic compound with the molecular formula C18H29N3O2 It is characterized by the presence of a quinoline ring system, which is partially hydrogenated, and a tert-butyl carbamate group
準備方法
The synthesis of tert-butyl 4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butylcarbamate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the quinoline ring: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.
Hydrogenation: The quinoline ring is partially hydrogenated to form the tetrahydroquinoline derivative.
Coupling with butylamine: The tetrahydroquinoline derivative is then coupled with butylamine to introduce the butylamino group.
Carbamate formation: Finally, the tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反応の分析
tert-butyl N-[4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, further hydrogenating the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where the butylamino group can be replaced with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
tert-butyl N-[4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving the central nervous system.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of tert-butyl 4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of essential biomolecules, leading to its antimicrobial effects. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.
類似化合物との比較
tert-butyl N-[4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl]carbamate can be compared with other similar compounds, such as:
Tert-butyl N-(4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl)carbamate: This compound has a similar structure but may differ in its biological activity and chemical reactivity.
Tert-butyl 2-(((4-(bis(tert-butoxycarbonyl)amino)butyl)(5,6,7,8-tetrahydroquinolin-8-yl)amino)methyl)-1H-benzo[d]imidazole-1-carboxylate: This compound contains additional functional groups, which may confer different properties and applications.
The uniqueness of tert-butyl 4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butylcarbamate lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
特性
分子式 |
C18H29N3O2 |
|---|---|
分子量 |
319.4 g/mol |
IUPAC名 |
tert-butyl N-[4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl]carbamate |
InChI |
InChI=1S/C18H29N3O2/c1-18(2,3)23-17(22)21-12-5-4-11-19-15-10-6-8-14-9-7-13-20-16(14)15/h7,9,13,15,19H,4-6,8,10-12H2,1-3H3,(H,21,22) |
InChIキー |
CVOOMXFJVOCBQF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCCCNC1CCCC2=C1N=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Propenamide, N-[3-[[5-fluoro-2-[[4-(2-hydroxyethoxy)phenyl]amino]-4-pyrimidinyl]amino]phenyl]-](/img/structure/B8657558.png)






![5-chloro-2-[(4-nitrophenyl)methylsulfanyl]aniline](/img/structure/B8657616.png)
![1-Methyl-7-(5-phenoxypyridin-3-yl)-1,7-diazaspiro[4.4]nonane](/img/structure/B8657623.png)





